4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Overview
Description
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a member of benzothiazoles.
Scientific Research Applications
Coordination Chemistry and Compound Properties
A review focusing on the chemistry and properties of benzothiazole derivatives highlights the preparation, properties, and complex compounds of these ligands. It discusses their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, identifying potential areas of interest for further investigation, including analogues of the target compound (Boča, Jameson, & Linert, 2011).
Pharmaceutical Applications
Significant interest in benzothiazole derivatives for their pharmacological applications, especially in cancer therapy, antimicrobial, and antiviral treatments, has been noted. For instance, benzothiazole derivatives have been evaluated for their anticancer potentials, with studies categorizing different groups based on their activity against various cancer cell lines. This underscores the importance of the benzothiazole scaffold in medicinal chemistry, highlighting the potential of derivatives for developing novel therapeutic agents (Pathak, Rathi, Kumar, Kini, & Rao, 2019).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have also been studied for their antimicrobial and antiviral activities, making them candidates for new drug development in these areas. This includes research into bioactive benzothiazole derivatives against multi-drug resistant pathogens and viruses, including the potential for addressing COVID-19 related challenges (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Properties
IUPAC Name |
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2N3S2/c15-7-3-1-5-9-11(7)17-13(20-9)19-14-18-12-8(16)4-2-6-10(12)21-14/h1-6H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBJZAZVONZEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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